4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol
Description
Structure
3D Structure
Properties
CAS No. |
1228321-01-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(oxan-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O3/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,12-13H,3-6H2 |
InChI Key |
YVJHGULPEXKTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Base-Catalyzed Aldol-like Condensation
Resorcinol reacts with tetrahydro-4-pyranone in aqueous sodium hydroxide (3 M) at ambient temperature, achieving a 48% yield of 4-(4-hydroxy-tetrahydro-pyran-4-yl)benzene-1,3-diol. Key parameters:
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Molar ratio : Resorcinol/ketone = 4:1 (5 mol resorcinol : 1.25 mol ketone)
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Solvent : Water (polar medium enhances reaction rate)
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Reaction time : 2 hours (monitored via TLC)
Mechanistic Insight : The base deprotonates resorcinol, generating a phenoxide nucleophile that attacks the carbonyl carbon of tetrahydro-4-pyranone. The intermediate undergoes dehydration to form the C–C bond.
Step 2: Catalytic Hydrogenation
The hydroxy-tetrahydro-pyran intermediate undergoes hydrogenolysis using 10% Pd/C in tetrahydrofuran (THF) under 5 bar H₂ pressure:
Conditions :
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Catalyst loading : 10% Pd/C (20 wt% relative to substrate)
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Temperature : Room temperature → 60°C (for sluggish reactions)
Critical Note : Prolonged heating (6 days at 60°C) is required for the 3-yl isomer due to steric hindrance, reducing yield to 44%.
Alternative Route via Tetrahydro-thiopyran-4-one
For sulfur-containing analogs, tetrahydro-thiopyran-4-one undergoes a modified protocol:
Coupling and Reduction
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Coupling : Resorcinol reacts with tetrahydro-thiopyran-4-one in NaOH/H₂O (2.0 eq base), yielding a yellow oil after extraction.
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Reductive Dehydroxylation :
Challenges : Lower yields stem from side reactions (e.g., over-reduction) and difficult purification of thiopyran derivatives.
Comparative Analysis of Synthetic Approaches
Key Observations :
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Economic Advantage : Resorcinol ($0.5/g) replaces costly 2,4-dihydroxybromobenzene ($12/g), reducing raw material costs by >90%.
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By-products : Over-hydrogenation generates <5% tetrahydro-pyran-4-ol, removable via recrystallization.
Scalability and Industrial Feasibility
The Pd/C-mediated route demonstrates robust scalability:
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6-Liter Batch : 550 g resorcinol → 125 g intermediate → 84 g final product (92% yield)
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Purification : NaCl-induced precipitation removes unreacted resorcinol, followed by vacuum drying.
Process Intensification :
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Continuous Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts could enhance throughput.
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Solvent Recovery : THF and ethyl acetate are recycled via distillation (≥98% recovery).
Spectroscopic Characterization
Successful synthesis is confirmed by:
Chemical Reactions Analysis
“PMID26815044-Compound-30” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity : Preliminary studies suggest that 4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol may exhibit antioxidant properties due to its hydroxyl groups. Compounds with similar structures have been shown to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
- Antibacterial and Antifungal Potential : The compound's derivatives may possess antibacterial or antifungal activities. Research into these properties is limited but suggests avenues for pharmacological studies aimed at developing new antimicrobial agents .
- Tyrosine Kinase Inhibition : Some derivatives of benzene-1,3-diol compounds have been explored for their potential as tyrosine kinase inhibitors, which are crucial targets in cancer therapy. This opens up possibilities for this compound and its derivatives in oncology research .
Materials Science
The compound's unique structure may enhance its solubility and compatibility with various materials, making it a candidate for applications in polymer chemistry or as an additive in composite materials. Further studies could explore its role in enhancing the mechanical properties or thermal stability of polymers.
Case Study 1: Antioxidant Properties
A study investigating the antioxidant capacity of phenolic compounds found that those with multiple hydroxyl groups exhibited superior radical scavenging abilities. While specific data on this compound are scarce, its structural similarities to known antioxidants suggest it may follow this trend .
Case Study 2: Synthesis and Application as a Tyrosine Kinase Inhibitor
Research has indicated that certain derivatives of benzene-1,3-diol can inhibit tyrosine kinases effectively. A novel synthetic pathway was developed for creating these compounds economically and efficiently, highlighting the potential for this compound to be utilized in medicinal chemistry focused on cancer treatment .
Mechanism of Action
The mechanism of action of “PMID26815044-Compound-30” involves the inhibition of PTK2. PTK2 is overexpressed in several cancers and plays a key role in cell proliferation, migration, and invasion. By binding to an allosteric site, “PMID26815044-Compound-30” reduces PTK2 activity, leading to growth inhibition of cancer cells both in vitro and in vivo .
Comparison with Similar Compounds
Table 1: Physical Properties of Selected Benzene-1,3-diol Derivatives
Key Observations :
- Thioether Derivatives (7a–7d) : Substituents like phenylthio or fluorophenylthio significantly alter melting points and NMR shifts due to electronic effects (e.g., electron-withdrawing fluorine in 7d increases polarity) .
- Azo Derivatives : The presence of diazenyl groups introduces strong absorbance in visible spectra (e.g., λmax ~480 nm for compound 4i), critical for dye applications .
Table 2: Antimicrobial and Enzymatic Activity of Benzene-1,3-diol Derivatives
Key Observations :
- Antimicrobial Azo Derivatives : Compounds like 4i exhibit potent activity against Gram-positive bacteria, attributed to the azo group’s ability to disrupt microbial membranes .
- Enzyme Inhibitors : CBED’s dual inhibitory action highlights the role of chlorophenyl groups in enhancing binding to enzymatic pockets .
Receptor Binding and Structural Insights
Table 3: Ligand-Receptor Interaction Distances for Estrogen Receptor (ER) Ligands

Key Observations :
- Substituent Impact : Bulky groups (e.g., trifluoromethyl-indazole) increase receptor-ligand distances compared to estradiol, reducing binding affinity .
- Tetrahydro-2H-pyran Group : While specific data for this compound is lacking, analogous heterocycles suggest moderate steric hindrance may balance solubility and receptor interactions.
Biological Activity
4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol, also known as a derivative of hydroquinone, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydropyran ring attached to a benzene ring with two hydroxyl groups in the 1 and 3 positions, which are critical for its biological activity.
Antioxidant Activity
Research indicates that compounds with hydroquinone structures often exhibit significant antioxidant properties. The hydroxyl groups in this compound contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in various cell types.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of hydroquinone have been shown to inhibit the growth of cancer cells through various mechanisms:
- Inhibition of Kinase Activity : Compounds similar to this compound have been identified as inhibitors of key kinases involved in cancer progression. For example, certain pyrazole derivatives that share structural similarities demonstrated IC50 values as low as 25 nM against ALK5 (activin-like kinase 5), indicating potent anticancer activity .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound 8h | 25 | ALK5 |
| Compound X | 74.6 | NIH3T3 Cell Activity |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Similar derivatives have been reported to possess activity against various pathogens. The presence of the tetrahydropyran moiety may enhance membrane permeability, allowing for better interaction with microbial cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Efficacy : A study evaluated a series of hydroquinone derivatives for their cytotoxicity against human cancer cell lines. Compounds demonstrated varying degrees of effectiveness, with some achieving significant growth inhibition in colorectal and breast cancer models .
- Antioxidant Evaluation : Another research focused on the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer signaling pathways. These studies suggest favorable interactions between the compound and key kinases such as EGFR and MEK1.
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| EGFR | -10.68 |
| MEK1 | -9.95 |
Q & A
Q. What are the common synthetic routes for 4-(Tetrahydro-2H-pyran-4-yl)benzene-1,3-diol?
A methodological approach involves alkylation of benzene-1,3-diol derivatives with tetrahydro-2H-pyran intermediates. For example, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) can couple a hydroxyl-bearing benzene ring with a pyran-containing alcohol . Alternatively, nucleophilic substitution with tetrahydro-2H-pyran-4-yl tosylate under basic conditions installs the pyran moiety . Protecting groups (e.g., acetyl) for diol hydroxyls improve regioselectivity and yield .
Q. What spectroscopic methods are recommended for characterizing this compound?
Use ¹H/¹³C NMR to confirm diol and pyran protons (δ 4.0–5.5 ppm for pyran oxygen proximity), FT-IR for hydroxyl (3200–3500 cm⁻¹) and ether (1100 cm⁻¹) stretches, and HRMS for molecular weight validation . Fluorescence spectroscopy reveals π-π* transitions influenced by the pyran group . X-ray diffraction resolves crystal structure details .
Q. What are common impurities or byproducts during synthesis, and how are they identified?
Impurities include unreacted benzene-1,3-diol and sulfonate esters from tosylate intermediates . HPLC-UV (λ=254 nm) monitors reaction progress, while LC-MS identifies byproducts. For example, a byproduct (m/z 386.12, C21H21ClNO4) was isolated via column chromatography and confirmed by HRMS in analogous syntheses .
Q. How is regioselectivity confirmed in substitution reactions?
NOESY NMR detects spatial proximity (e.g., H-2 of pyran and H-5 of diol), while X-ray crystallography provides definitive structural evidence . HRMS rules out isomeric contaminants .
Advanced Research Questions
Q. How do structural modifications to the tetrahydro-2H-pyran ring affect receptor binding affinity?
SAR studies synthesize analogs with substituents (e.g., methyl, trifluoromethyl) and evaluate binding via radioligand assays or SPR. Methyl groups at the pyran 4-position enhance hydrophobic interactions, reducing receptor distances by 0.2–0.3 Å, as seen in indazole-diol derivatives . Computational docking (AutoDock Vina) predicts optimal substituent configurations .
Q. How can computational chemistry predict biological reactivity?
DFT calculations (B3LYP/6-311+G(d,p)) model reaction pathways, such as hydroxyl deprotonation energies for antioxidant activity. Molecular dynamics (GROMACS) simulates ligand-receptor interactions, identifying key hydrogen bonds (e.g., with Glu353/Arg394 in estrogen receptors) . QSAR models correlate electronic/steric parameters with bioactivity .
Q. What strategies resolve contradictions in reported binding affinities?
Standardize assays using recombinant receptors and reference ligands (e.g., estradiol, binding distance 1.82 Å) . Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔG, ΔH) under uniform conditions . Meta-analysis accounts for experimental variables (e.g., buffer pH).
Q. How do solvent effects influence tautomeric equilibria?
Solvent polarity modulates keto-enol tautomerism via hydrogen bonding. In DMSO-d6, enol forms dominate (¹H NMR δ 10–12 ppm) . UV-Vis in varying solvents (hexane vs. methanol) tracks λmax shifts. Computational SMD solvation models predict stabilization energies .
Q. How can enantiomeric purity be optimized in asymmetric synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) during pyran formation achieve >90% ee . Enzymatic resolution with lipases (Candida antarctica Lipase B) selectively acetylates one enantiomer for separation . Chiral HPLC (Chiralpak IC) quantifies enantiomeric excess .
Q. What catalytic systems improve oxidative dimerization efficiency?
Silver(I) acetate in dry MeOH promotes oxidative dimerization of diol derivatives, yielding racemic mixtures (e.g., resveratrol dimers) . Transition-metal catalysts (e.g., Pd/C) under hydrogenation conditions optimize stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

